molecular formula C20H25N3O4S B13403888 Basic Yellow 51 CAS No. 60568-41-4

Basic Yellow 51

Cat. No.: B13403888
CAS No.: 60568-41-4
M. Wt: 403.5 g/mol
InChI Key: LPQMOFIXRVVOSF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Basic Yellow 51 is synthesized through the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde with aniline, followed by quaternization with dimethyl sulfate . The reaction conditions typically involve:

    Condensation: The reaction between 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde and aniline.

    Quaternization: The resulting product is treated with dimethyl sulfate to form the quaternary ammonium salt.

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves precise control of reaction conditions to ensure high yield and purity. The dye is then processed into either powder or liquid form for various applications .

Chemical Reactions Analysis

Types of Reactions

Basic Yellow 51 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include carboxylic acids and catalysts such as electrodes or quartz.

    Substitution: Various reagents can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically result in the formation of less toxic substances such as water or carbon dioxide .

Mechanism of Action

The mechanism of action of Basic Yellow 51 involves its interaction with specific molecular targets and pathways. In the context of dyeing and printing, the dye molecules bind to the fibers through electrostatic interactions and hydrogen bonding. In biological applications, the dye binds to specific biomolecules, allowing for their visualization under ultraviolet light .

Properties

CAS No.

60568-41-4

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

methyl sulfate;N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline

InChI

InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

LPQMOFIXRVVOSF-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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